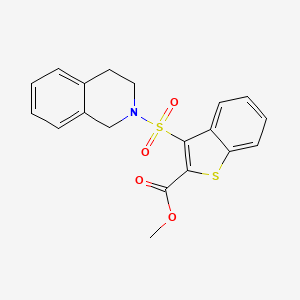
methyl 3-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)-1-benzothiophene-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)-1-benzothiophene-2-carboxylate is a complex organic compound that combines benzothiophene and dihydroisoquinoline moieties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of methyl 3-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)-1-benzothiophene-2-carboxylate typically involves multi-step processes:
Formation of Benzothiophene Carboxylate:
React benzothiophene with chloroacetic acid under basic conditions to yield benzothiophene-2-carboxylic acid.
Esterify benzothiophene-2-carboxylic acid using methanol and a suitable acid catalyst to form methyl benzothiophene-2-carboxylate.
Synthesis of Dihydroisoquinoline Sulfonamide:
React isoquinoline with an alkylating agent (such as benzyl chloride) to form N-alkyl isoquinolinium salt.
Reduce N-alkyl isoquinolinium salt using a reducing agent (e.g., sodium borohydride) to produce N-alkyl-3,4-dihydroisoquinoline.
Introduce a sulfonyl chloride group to the N-alkyl-3,4-dihydroisoquinoline to yield N-alkyl-3,4-dihydroisoquinoline sulfonamide.
Coupling Reactions:
Couple methyl benzothiophene-2-carboxylate and N-alkyl-3,4-dihydroisoquinoline sulfonamide using a suitable coupling reagent (e.g., EDCI, DCC) to form this compound.
Industrial Production Methods: Scaling up these reactions involves optimizing reaction conditions to increase yield and reduce by-products, using continuous flow reactors, and employing green chemistry principles for a sustainable process.
Analyse Des Réactions Chimiques
Types of Reactions: Methyl 3-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)-1-benzothiophene-2-carboxylate can undergo various types of chemical reactions, including:
Oxidation: Catalytic or stoichiometric oxidation to yield sulfoxides or sulfones.
Reduction: Reduction of sulfonyl groups back to sulfides under suitable conditions.
Substitution: Nucleophilic substitution reactions at the sulfonamide moiety or benzothiophene ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).
Reduction: Lithium aluminum hydride, borane.
Substitution: Organolithium or Grignard reagents, under anhydrous conditions.
Major Products Formed:
Sulfoxides and sulfones: from oxidation.
Substituted benzothiophenes: and isoquinoline derivatives from nucleophilic substitutions.
Applications De Recherche Scientifique
Chemistry:
Catalysis: The compound's unique structure makes it a candidate for catalytic applications in organic synthesis.
Materials Science:
Biology and Medicine:
Drug Development: Exploration as a potential pharmacophore for developing new drugs, particularly those targeting neurological pathways due to the isoquinoline moiety.
Biological Probes: Used as a molecular probe to study sulfonamide interactions with biological macromolecules.
Industry:
Polymers and Coatings: Incorporation into polymers for specialized coatings and adhesives, leveraging its sulfonyl and carboxylate functionalities.
Mécanisme D'action
The compound's mechanism of action in biological systems involves:
Binding to molecular targets: : The sulfonyl and carboxylate groups may interact with enzymes or receptors, altering their activity.
Pathways involved: : Potential interference or modulation of biochemical pathways associated with sulfur-containing compounds.
Comparaison Avec Des Composés Similaires
Methyl 3-sulfonyl-1-benzothiophene-2-carboxylate
3,4-Dihydroisoquinolin-2(1H)-ylsulfonamide derivatives
Benzothiophene-2-carboxylate esters
Conclusion
Methyl 3-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)-1-benzothiophene-2-carboxylate is a versatile compound with significant potential across multiple scientific disciplines, from synthetic chemistry to pharmaceutical research and industrial applications. Its unique structure offers opportunities for developing new materials, drugs, and biological probes, making it a valuable subject for further investigation.
Propriétés
IUPAC Name |
methyl 3-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-1-benzothiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO4S2/c1-24-19(21)17-18(15-8-4-5-9-16(15)25-17)26(22,23)20-11-10-13-6-2-3-7-14(13)12-20/h2-9H,10-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVSMEMXCWPLZBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C2=CC=CC=C2S1)S(=O)(=O)N3CCC4=CC=CC=C4C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














